molecular formula C10H8ClN3O2 B083036 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 14678-90-1

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B083036
CAS RN: 14678-90-1
M. Wt: 237.64 g/mol
InChI Key: CDLPWFKSJDWMSQ-UHFFFAOYSA-N
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Description

The compound "5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid" is part of the pyrazole family, which is known for its significance in medicinal chemistry and materials science due to its diverse biological activities and potential for various applications. The interest in pyrazole derivatives stems from their structural versatility, which allows for a wide range of chemical modifications to tailor their properties for specific uses.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves regiospecific reactions, showcasing the importance of choosing appropriate precursors and conditions to achieve the desired regioisomer. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid highlights the regiospecific nature of these reactions, where X-ray analysis was crucial for unambiguous structure determination due to the complexity of identifying the regioisomer formed by spectroscopic techniques alone (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with conformational differences arising from the substituents attached to the pyrazole ring. Single-crystal X-ray analysis often provides detailed insights into the molecular conformations, crystal packing, and the role of hydrogen bonding in the solid state. For example, the structure of related compounds emphasizes the impact of weak C-H...A interactions and the presence of hydrogen-bonded dimers typical of carboxylic acid groups in the solid state (Kumarasinghe et al., 2009).

Scientific Research Applications

  • Agricultural Use

    Some derivatives, like 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, are used as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).

  • Antimicrobial and Anticancer Properties

    Certain synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant antimicrobial and anticancer activities, sometimes exceeding the efficacy of reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Crystallography and Molecular Studies

    The synthesis of derivatives like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid has enabled detailed crystallographic analysis and study of molecular conformations (Kumarasinghe, Hruby, & Nichol, 2009).

  • Dye and Pigment Industry

    Compounds like 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid and their derivatives are used to produce heterocyclic dyes, demonstrating different color shifts based on substituent effects and heterocyclic ring types (Tao, Zhao, Wang, Qian, & Huang, 2019).

  • Antifungal Applications

    Novel derivatives like 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid have shown significant antifungal activity against various fruit and crop disease fungi, also demonstrating potential as succinate dehydrogenase (SDH) inhibitors (Liu et al., 2020).

  • Carbonic Anhydrase Inhibitors

    Amide derivatives of pyrazole carboxylic acids, like those synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, have been shown to inhibit carbonic anhydrase isoenzymes, suggesting applications in treating conditions like glaucoma (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

  • Analgesic and Anti-inflammatory Agents

    Some derivatives have been explored for their analgesic and anti-inflammatory activities, presenting potential for developing new pharmaceuticals (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Safety And Hazards

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLPWFKSJDWMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393422
Record name 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

14678-90-1
Record name 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14678-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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